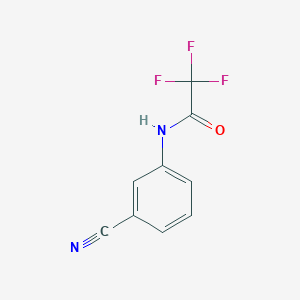

N-(3-cyanophenyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-(3-cyanophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)14-7-3-1-2-6(4-7)5-13/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFNWXWUNXBELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 3-cyanoaniline attacks the electrophilic carbonyl carbon of TFAA. Pyridine or triethylamine is typically employed to neutralize HCl generated during the reaction. In a representative procedure, 3-cyanoaniline (1.0 equiv) is dissolved in pyridine at 0°C, followed by dropwise addition of TFAA (1.2 equiv). The mixture is stirred at 0°C for 1 hour and then warmed to room temperature for completion.

Key Optimization Parameters:

Yield and Purification

This method yields 85–97% of the target compound after column chromatography (ethyl acetate/hexane, 2:3). The high yield is attributed to the electron-withdrawing cyano group, which enhances the nucleophilicity of the amine.

Transition Metal-Free Trifluoroacetylation Using Dibromotrifluoroacetone

An alternative method employs 3,3-dibromo-1,1,1-trifluoroacetone (DBTFA) as a trifluoroacetylation reagent, bypassing traditional acylating agents. This approach is advantageous for substrates sensitive to strong acids or anhydrides.

Reaction Setup and Optimization

In a pressurized tube, 3-cyanoaniline (1.0 equiv), DBTFA (2.0 equiv), and NaHCO₃ (2.0 equiv) are heated in 1,4-dioxane at 120°C for 12 hours. The base facilitates the generation of a trifluoroacetyl intermediate, which reacts with the amine.

Optimization Data:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | NaHCO₃ | 65 |

| Solvent | 1,4-Dioxane | 65 |

| Temperature | 120°C | 65 |

Substituting NaHCO₃ with weaker bases (e.g., Et₃N) reduces yields to 49%, while polar solvents like DMF yield 54%.

Scope and Limitations

This method tolerates electron-deficient aryl amines but shows lower efficiency for sterically hindered substrates. The yield (65%) is moderate compared to classical acylation, but the absence of transition metals makes it suitable for green chemistry applications.

Spectroscopic Characterization and Structural Validation

Infrared (IR) Spectroscopy

IR spectra of this compound show distinctive bands:

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography

While no crystal structure of this compound is reported, analogous compounds (e.g., C₁₅H₈Cl₂F₆N₄OS) exhibit planar amide groups with dihedral angles of 74.33° relative to the aromatic ring. The trifluoromethyl group adopts a staggered conformation to minimize steric strain.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Acylation | 85–97 | 0°C → RT, pyridine | High yield, scalable | Uses corrosive TFAA |

| DBTFA-Mediated Route | 65 | 120°C, NaHCO₃ | Transition metal-free, green | Moderate yield, long reaction time |

Applications and Derivative Synthesis

This compound serves as a precursor for insecticides and antibacterial agents. For example, condensation with pyrazole amines yields compounds with >99% efficacy against Bacillus subtilis. Fluorine substitution enhances metabolic stability and membrane permeability, making it valuable in drug discovery .

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to yield 3-cyanophenylamine and trifluoroacetic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halides or nucleophiles can be used under basic or acidic conditions.

Hydrolysis: Acidic or basic hydrolysis can be employed, typically using hydrochloric acid or sodium hydroxide.

Major Products:

Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Hydrolysis: The primary products are 3-cyanophenylamine and trifluoroacetic acid.

Scientific Research Applications

Chemical Synthesis

N-(3-cyanophenyl)-2,2,2-trifluoroacetamide serves as a crucial intermediate in the synthesis of various organic compounds. Its trifluoroacetamide group enhances reactivity and stability, making it valuable for creating more complex molecules. For instance:

- Intermediate for Pharmaceuticals : The compound is utilized in the synthesis of drug candidates targeting specific biological pathways.

- Agrochemicals : It is also employed in developing agrochemicals with enhanced efficacy against pests and diseases.

Biological Research

In biological research, this compound has been studied for its interaction with various enzymes and proteins:

- Enzyme Inhibition : The compound has been shown to inhibit succinate dehydrogenase (SDH), affecting the citric acid cycle and ATP production in cells. This inhibition can lead to apoptosis in cancer cells by disrupting energy metabolism.

- Histone Deacetylase Inhibition : It has demonstrated potential in modulating gene expression through the inhibition of histone deacetylases (HDACs), which play a critical role in cancer biology.

Medicinal Chemistry

This compound is being explored as a potential drug candidate due to its unique chemical properties:

- Drug Development : Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutics targeting diseases such as cancer and neurodegenerative disorders .

- Sphingomyelinase Inhibitors : Recent studies have identified compounds structurally related to this compound as potential inhibitors of neutral sphingomyelinase 2 (nSMase2), which is implicated in Alzheimer's disease .

Industrial Applications

The compound's unique properties also make it suitable for various industrial applications:

- Specialty Chemicals Production : It is used in producing materials with specific properties such as polymers and coatings that require enhanced thermal stability and chemical resistance.

- Research Reagents : this compound is employed as a reagent in laboratories for synthesizing other chemical entities or studying reaction mechanisms.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

- N-(3-cyanophenyl)-2,2,2-trifluoroacetamide

- N-(3-cyanophenyl)-2,2,2-trifluoroethanamide

- N-(3-cyanophenyl)-2,2,2-trifluoropropanamide

Comparison: this compound is unique due to the presence of the trifluoroacetamide group, which imparts specific chemical properties such as increased stability and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

N-(3-cyanophenyl)-2,2,2-trifluoroacetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article examines its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Enzyme: Succinate Dehydrogenase (SDH)

this compound primarily inhibits succinate dehydrogenase (SDH), an enzyme crucial in the citric acid cycle and electron transport chain. This inhibition leads to reduced ATP production, affecting cellular metabolism and energy balance.

Biochemical Pathways Affected

The compound's interaction with SDH disrupts the normal functioning of key metabolic pathways:

- Citric Acid Cycle : Inhibition of SDH disrupts the conversion of succinate to fumarate.

- Electron Transport Chain : Reduced ATP synthesis impacts cellular respiration and energy production.

This compound exhibits various biochemical properties:

- Enzyme Inhibition : It has been shown to inhibit histone deacetylases (HDACs), enzymes involved in gene expression regulation. This inhibition results in an accumulation of acetylated histones, which can alter gene expression profiles.

- Cellular Effects : The compound influences cell signaling pathways, leading to apoptosis in cancer cells. For instance, it activates pathways that promote programmed cell death while sparing non-tumorigenic cells.

4. Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary with dosage:

- Low Doses : Beneficial effects such as tumor growth inhibition have been observed.

- High Doses : May lead to cytotoxic effects on both tumorigenic and non-tumorigenic cells.

5. Case Studies

A recent study investigated the compound's effects on various cancer cell lines. The findings revealed that at concentrations around 10 µM, this compound significantly inhibited cancer cell proliferation without adversely affecting healthy cells. This selective cytotoxicity highlights its potential as a targeted therapeutic agent.

6. Chemical Reactions and Stability

This compound can undergo several chemical reactions:

- Substitution Reactions : The trifluoroacetamide group can be substituted under appropriate conditions.

- Hydrolysis : The compound hydrolyzes to yield 3-cyanophenylamine and trifluoroacetic acid.

Table 1: Summary of Chemical Reactions

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Substitution | Basic or acidic conditions | Various derivatives |

| Hydrolysis | Acidic or basic hydrolysis | 3-Cyanophenylamine + Trifluoroacetic acid |

7. Applications in Research and Industry

This compound has several applications:

- Chemistry : Used as an intermediate in synthesizing complex organic molecules.

- Biology : Investigated for enzyme interactions and protein modifications.

- Industry : Potential use in developing materials with specific properties.

Q & A

Basic: What are the optimized synthetic routes for N-(3-cyanophenyl)-2,2,2-trifluoroacetamide, and how can purity be validated?

Methodological Answer:

Synthesis typically involves acylation of 3-cyanoaniline with trifluoroacetic anhydride (TFAA) under anhydrous conditions. A two-step approach is recommended:

Acylation: React 3-cyanoaniline with TFAA in dichloromethane (DCM) at 0–5°C, using pyridine as a base to neutralize HCl byproducts.

Purification: Isolate the crude product via solvent evaporation, followed by recrystallization from ethanol/water (1:3 v/v) to achieve >98% purity (methods adapted from analogous trifluoroacetamide syntheses ).

Validation:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.

- NMR: Confirm the absence of unreacted aniline (δ 5.2 ppm NH₂ signal) and validate trifluoroacetyl integration (δ 3.3 ppm, CF₃) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR: Key for confirming trifluoroacetyl group integrity. Expect a singlet at δ -75 ppm (CF₃) .

- IR Spectroscopy: Detect C≡N stretch (2240 cm⁻¹) and amide C=O (1680 cm⁻¹).

- X-ray Crystallography: Resolve molecular geometry and intermolecular interactions (e.g., van der Waals forces observed in related N-pyridyltrifluoroacetamide derivatives ).

Advanced: How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The meta-cyano group deactivates the phenyl ring, directing electrophilic substitution to the para position. For example:

- Nitration: Use HNO₃/H₂SO₄ at 0°C to yield the 4-nitro derivative. Monitor regioselectivity via LC-MS .

- Suzuki Coupling: Activate the ring for cross-coupling by converting the amide to a triflate (using Tf₂O/pyridine), then react with arylboronic acids under Pd(PPh₃)₄ catalysis .

Advanced: What mechanistic insights explain contradictory biological activity data reported for trifluoroacetamide derivatives?

Methodological Answer:

Discrepancies often arise from:

- Crystal Polymorphism: Varied packing modes (e.g., van der Waals vs. hydrogen-bonded structures) alter solubility and bioavailability .

- Metabolic Stability: The trifluoroacetyl group resists hydrolysis compared to acetyl analogs, but the cyano group may introduce unexpected metabolic pathways (e.g., CYP450-mediated oxidation) .

Resolution Strategy: - Compare IC₅₀ values across standardized assays (e.g., topoisomerase II inhibition ).

- Use isotopic labeling (¹⁴C-CF₃) to track metabolic fate in vitro .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Topological Polar Surface Area (TPSA): Calculate TPSA (≈29.1 Ų) to predict moderate blood-brain barrier permeability .

- LogP Estimation: Use Molinspiration or ChemAxon tools; expected logP ~2.3 due to the hydrophobic CF₃ group.

- Docking Studies: Model interactions with target enzymes (e.g., quinazoline-binding kinases) using AutoDock Vina .

Advanced: What strategies resolve conflicting data on the compound’s stability under acidic conditions?

Methodological Answer:

Contradictory reports may stem from:

- Protonation of the Cyano Group: Under strong acids (HCl, H₂SO₄), the cyano group may hydrolyze to a carboxylic acid, altering stability .

- Experimental Design:

Advanced: How does the compound’s electronic profile affect its utility in photoaffinity labeling studies?

Methodological Answer:

- UV-Vis Analysis: The cyano group absorbs at λ ~270 nm, enabling photoactivation.

- Radical Trapping: Upon UV irradiation, the trifluoroacetyl group generates stable CF₃ radicals, which crosslink with proximal biomolecules.

Protocol:

Incubate the compound with target proteins (e.g., kinases).

Irrigate at 254 nm for 10 min.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.